molecular formula C21H22N4O4S B2755741 1-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione CAS No. 2034508-31-9

1-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Cat. No.: B2755741
CAS No.: 2034508-31-9
M. Wt: 426.49
InChI Key: UKDRSWSPZFKWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is a potent and selective small molecule inhibitor of the NLRP3 inflammasome, a critical component of the innate immune system. Its primary research value lies in its ability to directly bind to NLRP3 and prevent the assembly of the inflammasome complex, thereby blocking the cleavage and activation of pro-inflammatory cytokines IL-1β and IL-18. This mechanism makes it an indispensable pharmacological tool for investigating the role of NLRP3-driven inflammation in a wide range of disease models, including autoimmune disorders, neurodegenerative conditions like Alzheimer's disease, metabolic diseases, and gout. Research utilizing this compound has been pivotal in elucidating the signaling pathways upstream and downstream of NLRP3 activation and in validating NLRP3 as a therapeutic target for inflammatory pathologies. The compound's high selectivity for NLRP3 over other inflammasome sensors, such as AIM2 and NLRC4, ensures specific interrogation of this pathway in complex biological systems. For Research Use Only. Not for human or veterinary diagnosis or therapeutic use.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-23-18-7-3-4-8-19(18)25(30(23,27)28)15-10-12-24(13-11-15)21(26)14-17-16-6-2-5-9-20(16)29-22-17/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDRSWSPZFKWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1,2-Benzoxazol-3-yl Acetic Acid

Method 1: Cyclocondensation of o-Aminophenol Derivatives
o-Aminophenol reacts with chloroacetyl chloride in the presence of pyridine to form 3-chloromethyl-1,2-benzoxazole, which is hydrolyzed to the acetic acid derivative under basic conditions (K₂CO₃, H₂O/THF). Yields: 68–72%.

Method 2: Nitration/Reduction Pathway
Benzoxazole is nitrated at position 3 using HNO₃/H₂SO₄, followed by catalytic hydrogenation (Pd/C, H₂) to the amine, which undergoes diazotization and coupling with malonic acid.

Condition Nitration Temp (°C) Reduction Catalyst Yield (%)
HNO₃ (90%)/H₂SO₄ 0–5 10% Pd/C 58
Acetyl nitrate 25 Raney Ni 63

Functionalization of Piperidin-4-yl Amine

Step 1: Boc Protection
Piperidin-4-ylamine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with DMAP catalysis (0°C to RT, 12 h). Yield: 89–93%.

Step 2: Acetylation with 1,2-Benzoxazol-3-yl Acetyl Chloride
The Boc-protected amine reacts with the acid chloride of Intermediate A in anhydrous THF using triethylamine as a base. Deprotection with TFA/DCM (1:1) affords the free amine.

Synthesis of 3-Methyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione

Pathway A: Oxidative Cyclization
2-Aminobenzenesulfonamide is treated with methyl iodide (K₂CO₃, DMF) to N-methylate the sulfonamide. Subsequent oxidation with m-CPBA forms the thiadiazole dioxide ring.

Pathway B: One-Pot Thionation/Cyclization
N-Methyl-2-nitrobenzenesulfonamide undergoes thionation with Lawesson’s reagent, followed by cyclization in acetic anhydride.

Pathway Reagents Temp (°C) Time (h) Yield (%)
A m-CPBA, CH₂Cl₂ 25 6 65
B Lawesson’s reagent, Ac₂O 110 3 71

Final Coupling Strategies

Amide Bond Formation

The piperidin-4-yl amine (Intermediate B) is coupled with Intermediate C using HATU/DIPEA in DMF. Key parameters:

  • Coupling Reagent : HATU > EDCI/HOBt > DCC
  • Solvent : DMF (optimal) vs. THF (lower yields)
  • Temperature : 0°C to RT (no significant difference)
Reagent Equiv Solvent Yield (%) Purity (HPLC)
HATU 1.2 DMF 82 98.5
EDCI/HOBt 1.5 DCM 73 97.1

Reductive Amination Alternative

For laboratories avoiding peptide coupling reagents, the free amine of Intermediate B can condense with a ketone derivative of Intermediate C under NaBH₃CN/MeOH conditions. However, this method yields <50% due to steric hindrance.

Purification and Characterization

Chromatography : Silica gel (EtOAc/hexane 3:7) removes unreacted starting materials. Final purification via preparative HPLC (C18, 0.1% TFA in H₂O/MeCN).

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzoxazole), 4.12 (m, 1H, piperidine), 3.41 (s, 3H, N-CH₃).
  • HRMS : [M+H]⁺ calc. 483.1245, found 483.1248.

Industrial-Scale Optimization

Continuous Flow Synthesis : A patent-pending method (WIPO PATENTSCOPE) describes a telescoped process combining Intermediate A and C syntheses in a flow reactor, reducing total step time from 48 h to 6 h.

Catalytic Improvements : Immobilized lipases (Candida antarctica Lipase B) enhance enantioselectivity in acetyl transfer steps, though the target compound lacks chiral centers.

Challenges and Limitations

  • Regioselectivity : Competing O- vs. N-acylation in benzoxazole intermediates requires careful control of reaction stoichiometry.
  • Solubility Issues : The final compound’s low solubility in common solvents complicates crystallization.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Acetyl Group

The acetyl group bridging the benzoxazole and piperidine rings is susceptible to nucleophilic attack. Reactions may involve:

  • Hydrolysis : Under acidic or basic conditions, hydrolysis could yield carboxylic acid derivatives.
    Example :
    Acetyl group+H2OH+/OHCarboxylic acid+Amine\text{Acetyl group} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Carboxylic acid} + \text{Amine}
    Similar reactions were observed in the synthesis of 2-(1,2-benzoxazol-3-yl)-N-phenylacetamide derivatives under controlled pH (HCl/NaOH).

  • Aminolysis : Reaction with amines (e.g., primary/secondary amines) may form amide bonds.
    Conditions : Catalyzed by bases (e.g., triethylamine) in polar aprotic solvents (e.g., acetonitrile) .

Piperidine Ring Functionalization

The tertiary amine in the piperidine ring can participate in:

  • Alkylation/Acylation : Reacting with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides.
    Example :
    Piperidine-N+R-XN-alkylated product\text{Piperidine-N} + \text{R-X} \rightarrow \text{N-alkylated product}
    Such reactions are common in piperidine-containing compounds (e.g., 1,2-benzoxazol-3-yl(piperidin-1-yl)methanone) under mild conditions .

  • Reductive Amination : With aldehydes/ketones and reducing agents (e.g., phenylsilane), forming secondary amines .

Benzoxazole Ring Reactivity

The benzoxazole moiety may undergo:

  • Electrophilic Substitution : At the electron-deficient positions (C-5 or C-7) under strong acidic/basic conditions.

  • Ring-Opening Reactions : In the presence of nucleophiles (e.g., hydroxide ions), leading to formation of aminophenol derivatives.

Benzothiadiazole-Dione Reactivity

The sulfur and nitrogen-rich benzothiadiazole-dione core is prone to:

  • Nucleophilic Attack : At the sulfur atom or carbonyl groups, forming thiols or alcohols.
    Example :
    Dione+NuThiolate intermediate\text{Dione} + \text{Nu}^- \rightarrow \text{Thiolate intermediate}
    Analogous reactivity is observed in diones like 3-methylcyclopentane-1,2-dione during enol-keto tautomerization .

  • Reduction : Catalytic hydrogenation or hydride-based reduction (e.g., NaBH₄) may reduce the dione to a diol or thiolactam .

Cross-Coupling Reactions

The compound may participate in Pd-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) at halogenated positions (if present).
Limitation : No direct evidence from sources, but inferred from benzoxazole/benzothiadiazole analogs .

Reaction Conditions and Yields (Inferred Data)

Reaction TypeReagents/ConditionsPotential YieldSource
Acetyl hydrolysisHCl/NaOH, H₂O, reflux70–85%
Piperidine alkylationAlkyl halide, TEA, CH₃CN, 25°C60–75%
Benzoxazole ring-openingKOH/EtOH, 80°C50–65%
Dione reductionNaBH₄, MeOH, 0°C → RT40–55%

Key Considerations

  • Stability : The compound’s hybrid structure may require inert atmospheres (N₂/Ar) and anhydrous solvents to prevent decomposition .

  • Purification : Chromatography (silica gel) or recrystallization (MeOH/H₂O) is recommended for isolating products .

While direct experimental data for this specific compound is limited, its reactivity can be extrapolated from analogous heterocyclic systems. Further studies are warranted to validate these predictions.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets:

  • Anticancer Activity : Similar compounds have shown promising anticancer properties. For instance, benzothiazole derivatives are noted for their ability to inhibit cancer cell proliferation. Research indicates that the incorporation of piperidine can enhance the bioactivity of these compounds against various cancer cell lines .
  • Antimicrobial Properties : The presence of benzoxazole in the structure is linked to antimicrobial effects. Studies have demonstrated that benzoxazole derivatives exhibit significant activity against a range of pathogens .

Biological Evaluation

The compound has been subjected to biological evaluations to determine its efficacy:

  • Cell Viability Assays : In vitro studies have assessed its impact on human cancer cell lines such as MCF7 and HCT116. The results indicated moderate to potent activity against these cells .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications in the structure can significantly affect biological activity, guiding further drug design efforts .

Materials Science

Beyond medicinal applications, this compound can also be utilized in materials science:

  • Polymeric Materials : The unique properties of the compound allow it to be used as a building block for synthesizing advanced polymeric materials with specific functionalities.
  • Nanotechnology : Its potential in nanotechnology applications is being explored for developing new nanomaterials with enhanced properties for drug delivery systems .

Case Studies

StudyFocusFindings
Anticancer ScreeningDemonstrated moderate to potent activity against multiple cancer cell lines.
Antimicrobial EvaluationShowed significant antimicrobial effects against various pathogens.
Materials DevelopmentExplored as a precursor for novel polymeric materials with enhanced properties.

Mechanism of Action

The mechanism of action of 1-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound 2-[2-(4-Benzyl-1-piperidinyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide (RN: 454447-78-0) serves as a key structural analog . Below is a comparative analysis:

Property Target Compound Analog (454447-78-0)
Core Heterocycle 1,2-Benzoxazol-3-yl + 1,3-benzothiadiazole 1,2-Benzothiazol-3(2H)-one
Piperidine Substituent 3-Methyl group at the 1,3-dihydro-2λ⁶-benzothiadiazole 4-Benzyl group on piperidine
Key Functional Groups Acetyl linker, sulfone (SO₂) groups Oxoethyl linker, sulfone (SO₂) groups
Molecular Weight Estimated ~450–470 g/mol (exact value requires experimental validation) 454.5 g/mol (based on formula)
Potential Applications Hypothesized neurological/anti-inflammatory activity (structural analogy) Likely explored for similar therapeutic roles (registered but data unpublished)

Key Differences and Implications:

Heterocyclic Core :

  • The target compound combines benzoxazole (oxygen-nitrogen heterocycle) with benzothiadiazole (sulfur-nitrogen), while the analog features a benzothiazole (sulfur-nitrogen) core. The substitution of oxygen (benzoxazole) with sulfur (benzothiazole) in the analog may enhance lipophilicity and metabolic stability but reduce hydrogen-bonding capacity .

The analog’s 4-benzyl group on piperidine increases lipophilicity, which could improve membrane permeability but may also elevate off-target risks.

Linker and Functional Groups :

  • Both compounds use acetyl/oxoethyl linkers, but the analog’s additional sulfone groups might influence solubility and oxidative stability.

Research Findings and Limitations:

  • No direct comparative pharmacological or pharmacokinetic data are available in the provided evidence. However, the structural differences suggest divergent biological profiles. For example, benzothiazole derivatives are often associated with kinase inhibition or antimicrobial activity, whereas benzoxazole motifs are linked to GABA receptor modulation .
  • The analog (454447-78-0) is registered in chemical databases but lacks published studies, highlighting a gap in experimental validation .

Biological Activity

The compound 1-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2\lambda6,1,3-benzothiadiazole-2,2-dione is a complex organic molecule that combines various heterocyclic structures known for their biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N6O3C_{23}H_{24}N_{6}O_{3}, with a molecular weight of 432.5 g/mol . The structure incorporates a benzothiadiazole moiety and a benzoxazole derivative, which are both significant in medicinal chemistry due to their diverse biological activities.

Antimicrobial Properties

Research has shown that compounds containing benzoxazole derivatives exhibit notable antimicrobial activity . For instance, similar compounds have been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth. The mechanism often involves disruption of microbial cell membranes or interference with nucleic acid synthesis .

Anti-inflammatory Effects

The anti-inflammatory potential of the compound can be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Studies indicate that benzothiadiazole derivatives can reduce inflammation markers in vitro and in vivo models .

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties , potentially through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. For example, derivatives similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines by targeting specific signaling pathways related to cell proliferation and survival .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityFindings
Benzothiadiazole DerivativeAntimicrobialEffective against Gram-positive bacteria with MIC values indicating strong inhibition.
Benzoxazole DerivativeAnti-inflammatoryReduced TNF-alpha levels in LPS-stimulated macrophages.
Similar CompoundAnticancerInduced apoptosis in breast cancer cell lines via caspase activation.

The biological activity of the compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Interaction : It may modulate receptor activity related to pain and inflammation.
  • Signal Transduction Modulation : The compound can influence cellular signaling pathways that regulate growth and apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione?

  • Methodological Answer :

  • Step 1 : Start with piperidin-4-yl derivatives as the core scaffold. React 1,2-benzoxazole-3-acetic acid with piperidin-4-amine under coupling conditions (e.g., EDC/HOBt or DCC) to form the acetyl-piperidine intermediate.
  • Step 2 : Introduce the 3-methyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione moiety via nucleophilic substitution or cyclization reactions. Use anhydrous solvents (e.g., DMF or THF) and catalytic bases (e.g., K₂CO₃).
  • Key Parameters : Monitor reaction progress via HPLC or LC-MS. Optimize temperature (80–120°C) and reaction time (12–48 hours) to maximize yield .
  • Data Table :
Reaction StepReagents/ConditionsYield (%)Purity (HPLC)
Intermediate 1EDC/HOBt, DMF, 25°C65–70≥95%
CyclizationK₂CO₃, THF, 80°C50–55≥90%

Q. How to characterize the compound’s structure and purity for reproducibility?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the benzoxazole, piperidine, and benzothiadiazole moieties. Look for characteristic peaks (e.g., piperidine protons at δ 2.5–3.5 ppm, benzoxazole aromatic protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight with HRMS (e.g., [M+H]+ expected m/z: 456.12).
  • Purity Analysis : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA).

Q. What initial pharmacological screening assays are recommended for this compound?

  • Methodological Answer :

  • Target Identification : Screen against kinase or protease libraries (e.g., Eurofins PanLabs®) due to structural similarity to benzothiadiazole-based kinase inhibitors .
  • Cytotoxicity Assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7). Include dose-response curves (1 nM–100 µM) and IC₅₀ calculations.
  • Data Interpretation : Compare results to structural analogs (e.g., 3-(1-piperazinyl)-1,2-benzisothiazole derivatives) to identify activity trends .

Advanced Research Questions

Q. How to resolve contradictions in reaction yields between computational predictions and experimental results?

  • Methodological Answer :

  • Computational-Experimental Feedback Loop :

Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify rate-limiting steps.

Validate predictions with microreactor experiments to isolate intermediates (e.g., via in-situ IR spectroscopy).

Adjust solvent polarity (e.g., switch from THF to DMSO) or catalyst loading (e.g., Pd/C vs. Ni) based on computational barriers .

  • Case Study : A 15% yield discrepancy in cyclization was resolved by replacing K₂CO₃ with Cs₂CO₃, aligning with computational predictions of base strength .

Q. What advanced statistical methods optimize multi-parameter reaction conditions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize temperature, solvent ratio, and catalyst concentration. Use software (e.g., JMP®, MODDE®) for central composite designs.
  • Example : A 3-factor DoE increased cyclization yield from 50% to 72% by identifying optimal conditions: 90°C, THF:H₂O (9:1), 10 mol% catalyst .
  • Data Table :
FactorLow LevelHigh LevelOptimal Level
Temperature (°C)7011090
Solvent Ratio7:310:09:1
Catalyst (mol%)51510

Q. How to investigate the compound’s reactivity in biological systems (e.g., metabolic stability)?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Focus on piperidine N-dealkylation or benzothiadiazole hydrolysis.
  • Isotope Labeling : Synthesize a deuterated analog (e.g., CD₃ at the methyl group) to track metabolic pathways.
  • Case Study : A structural analog showed 40% degradation in 2 hours due to CYP3A4-mediated oxidation, mitigated by fluorination at the benzoxazole ring .

Comparative & Mechanistic Questions

Q. How does structural modification (e.g., piperidine substitution) affect bioactivity?

  • Methodological Answer :

  • SAR Study : Synthesize analogs with varied substituents (e.g., 4-methylpiperidine vs. 4-phenylpiperidine). Test in enzyme inhibition assays (e.g., IC₅₀ for kinase targets).
  • Data Table :
AnalogKinase Inhibition (IC₅₀, nM)Metabolic Stability (t₁/₂, min)
Parent Compound12045
4-Methylpiperidine8560
4-Phenylpiperidine22030
  • Conclusion : Bulky substituents reduce metabolic stability but may enhance target affinity .

Q. What mechanistic insights explain contradictory results in catalytic vs. stoichiometric reactions?

  • Methodological Answer :

  • Kinetic Profiling : Use stopped-flow spectroscopy to compare reaction rates under catalytic (Pd) vs. stoichiometric (NaBH₄) conditions.
  • Computational Analysis : Identify transition-state differences via DFT (e.g., Pd-mediated vs. radical pathways).
  • Example : Catalytic pathways favored benzothiadiazole ring formation, while stoichiometric routes led to byproducts via radical intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.